N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide
Description
N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Properties
IUPAC Name |
N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-2-25-17-5-3-4-16-18(17)15(12-21-16)6-9-20-19(24)22-10-7-14(13-23)8-11-22/h3-5,12,14,21,23H,2,6-11,13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCYEUFPURKBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C(=CN2)CCNC(=O)N3CCC(CC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide and a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling of the Indole and Piperidine Moieties: The final step involves coupling the indole and piperidine moieties through an amide bond formation using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Chemical Reactions Analysis
N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid and amine using acidic or basic conditions
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes involving indole derivatives.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, leading to a range of biological effects. For example, indole derivatives have been shown to modulate the activity of serotonin receptors, which play a key role in mood regulation and other physiological processes .
Comparison with Similar Compounds
N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and has been studied for its anti-inflammatory properties.
Indole-3-acetic acid: A naturally occurring plant hormone that plays a role in plant growth and development.
Tryptamine: A naturally occurring compound that serves as a precursor to various neurotransmitters, including serotonin.
The uniqueness of this compound lies in its specific structural features, such as the ethoxy group and the piperidine ring, which may confer distinct biological activities and therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
